ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Description
Ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a 1,2,4-triazole derivative featuring a 2,4-dimethoxyphenyl substituent at position 4, a methyl group at position 3, and an ethyl acetate ester at position 1 of the triazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Synthesis: The compound is synthesized via nucleophilic substitution, where the triazole intermediate is alkylated with ethyl bromoacetate under reflux conditions in ethanol, followed by recrystallization . This method aligns with general strategies for introducing ester functionalities into triazole scaffolds .
Properties
IUPAC Name |
ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-5-23-14(19)9-17-15(20)18(10(2)16-17)12-7-6-11(21-3)8-13(12)22-4/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESQWZSEBSUIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. 861206-37-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 321.33 g/mol. The compound features a triazole ring, which is known for its role in various biological activities including antifungal and anticancer properties.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer effects. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For example:
These findings suggest that the compound may interfere with critical cellular processes such as DNA synthesis and cell cycle progression.
Mechanism Insights
The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cell growth and proliferation. For instance, studies have demonstrated that triazole derivatives can inhibit dihydrofolate reductase (DHFR), leading to decreased levels of tetrahydrofolate necessary for nucleotide synthesis . Additionally, the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
The mechanism behind its antimicrobial activity may involve disruption of cell membrane integrity and interference with metabolic pathways essential for microbial growth.
Case Studies and Clinical Relevance
A notable case study highlighted the use of triazole derivatives in combination therapies for cancer treatment. The combination of this compound with established chemotherapeutic agents showed enhanced efficacy compared to monotherapy . This synergistic effect could be pivotal in overcoming drug resistance observed in various cancers.
Comparison with Similar Compounds
Structural Features :
- The 2,4-dimethoxyphenyl group contributes electron-donating effects, enhancing resonance stabilization.
- The 5-oxo group in the triazolone ring facilitates hydrogen bonding, influencing molecular interactions .
Comparison with Structurally Similar Compounds
Key Observations :
Pharmacological Profile
- Antimicrobial Activity : 2,4-Dimethoxyphenyl-substituted triazoles (e.g., ) exhibit superior antimicrobial activity against Staphylococcus aureus and Candida albicans compared to 3,4-dimethoxy analogs, likely due to optimized steric and electronic interactions .
- Antiviral Potential: Triazolone derivatives with methoxy substituents () show moderate antiviral activity, suggesting the target compound may share this trait .
- Anticancer Activity : Thioxo-triazole derivatives () demonstrate cytotoxicity against MCF-7 cells, but the absence of a thioxo group in the target compound may limit similar efficacy .
Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
